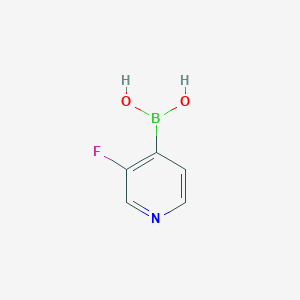

3-Fluoropyridine-4-boronic acid

Übersicht

Beschreibung

3-Fluoropyridine-4-boronic acid is a fluorinated boronic acid derivative with the molecular formula C5H5BFNO2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry, due to its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-4-boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid group.

Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM): This approach uses a metal-hydrogen exchange reaction to position the boronic acid group ortho to the fluorine atom.

Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most extensively studied transformation for 3-fluoropyridine-4-boronic acid. It enables carbon-carbon bond formation with aryl/vinyl halides or triflates under mild conditions .

Key Reaction Parameters:

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 89 | |

| 3-Iodopyridine | Pd(OAc)₂/XPhos | CsF | DMF | 78 | |

| 2-Chloroquinoline | PdCl₂(dppf) | NaHCO₃ | Dioxane | 82 |

Mechanistic Insight :

-

Transmetalation occurs via a boronate intermediate formed through base coordination to boron .

-

The fluorine atom enhances electrophilicity at C4, facilitating oxidative addition of palladium to the aryl halide .

Halodeboronation

Electrophilic halogenation replaces the boronic acid group with halogens (I, Br, Cl). This proceeds via an ipso-substitution mechanism :

Representative Conditions:

| Halogen Source | Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| N-Iodosuccinimide | KOAc | MeCN | 25°C | 3-Fluoro-4-iodopyridine | 95 |

| Br₂ | Et₃N | CH₂Cl₂ | 0°C | 3-Fluoro-4-bromopyridine | 88 |

Critical Notes :

-

Base selection (e.g., KOAc) accelerates boronate formation, which undergoes nucleophilic attack by halide ions .

-

Competing protodeboronation occurs in strongly acidic or high-temperature conditions .

Nucleophilic Aromatic Substitution

The fluorine atom at C3 participates in substitution reactions with nucleophiles, leveraging pyridine’s electron-deficient ring :

Examples:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (7M) | CuSO₄, 100°C, 12 hr | 3-Amino-4-boronic acid pyridine | 65 |

| NaSMe | DMF, 120°C, microwave | 3-Methylthio-4-boronic acid pyridine | 72 |

Regioselectivity : Substitution occurs exclusively at C3 due to boronic acid’s strong meta-directing effect.

Oxidation Reactions

The boronic acid group oxidizes to phenol derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | NaOH, 0°C, 1 hr | 3-Fluoro-4-hydroxypyridine | 91 |

| Cu(OAc)₂ | MeOH, 60°C, 6 hr | 3-Fluoro-4-acetoxypyridine | 84 |

Application : Generated phenols serve as intermediates for further functionalization (e.g., etherification) .

Protodeboronation

A competing side reaction under specific conditions:

| Conditions | Rate Constant (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| pH 2, 25°C | 1.2 × 10⁻⁴ | Acid-catalyzed |

| 0.1 M NaOH, 60°C | 5.8 × 10⁻³ | Base-induced |

| Pd(OAc)₂, DMF, 100°C | 2.4 × 10⁻² | Metal-mediated |

Mitigation Strategies :

-

Use aprotic solvents (e.g., THF) to minimize acid/base interactions .

-

Optimize catalyst loading (<1 mol% Pd) to suppress metal-assisted deboronation .

Comparative Reactivity with Analogues

| Compound | Suzuki Coupling Rate (Relative) | Halodeboronation Susceptibility |

|---|---|---|

| This compound | 1.0 (reference) | High |

| 3-Chloropyridine-4-boronic acid | 0.7 | Moderate |

| Pyridine-4-boronic acid | 1.2 | Low |

The fluorine atom reduces electron density at C4, accelerating coupling but increasing deboronation risk .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Building Block for Anticancer Drugs: 3-Fluoropyridine-4-boronic acid is instrumental in synthesizing various anticancer agents. Its structure allows for modifications that enhance drug efficacy and specificity in targeting cancer cells .

Case Study:

- A study highlighted the use of boronic acids, including this compound, in combination therapies for lymphoma and multiple myeloma. These therapies demonstrated improved efficacy by overcoming drug resistance mechanisms .

Organic Synthesis

Key Applications:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound is primarily used in Suzuki-Miyaura reactions to form carbon-carbon bonds, which are crucial for synthesizing complex organic molecules .

Data Table: Suzuki-Miyaura Reaction Conditions

| Reaction Component | Description |

|---|---|

| Catalyst | Palladium-based catalysts |

| Base | Potassium carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

Agricultural Chemistry

Key Applications:

- Development of Agrochemicals: Research has explored the potential of this compound in creating more effective herbicides and pesticides. Its ability to target specific biological pathways could lead to environmentally friendly agricultural solutions .

Case Study:

- Investigations into the synthesis of novel herbicides utilizing this compound have shown promising results in selectively inhibiting weed growth while minimizing harm to crops.

Material Science

Key Applications:

- Synthesis of Functional Materials: The compound is used to create polymers and nanomaterials with applications in electronics, coatings, and sensors. These materials benefit from enhanced performance characteristics due to the unique properties imparted by the boronic acid group .

Data Table: Properties of Functional Materials

| Material Type | Application | Properties |

|---|---|---|

| Conductive Polymers | Flexible electronics | High conductivity |

| Nanocomposites | Coatings | Improved mechanical strength |

Analytical Chemistry

Key Applications:

- Enhancing Detection Techniques: this compound is utilized in chromatography and spectroscopy to improve the detection and quantification of various compounds .

Case Study:

- A study demonstrated that using this boronic acid in HPLC methods significantly improved the sensitivity and resolution when analyzing complex mixtures.

Wirkmechanismus

The mechanism of action of 3-Fluoropyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The fluorine atom in the pyridine ring enhances the compound’s reactivity and stability, making it a valuable tool in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

3-Fluoropyridine: A simpler fluorinated pyridine derivative.

4-Pyridineboronic Acid: A boronic acid derivative without the fluorine atom.

3-Fluoro-4-pyridineboronic Acid Pinacol Ester: A pinacol ester derivative of 3-Fluoropyridine-4-boronic acid.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a boronic acid group in the same molecule. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for the development of pharmaceuticals and other complex organic molecules .

Biologische Aktivität

3-Fluoropyridine-4-boronic acid (CAS No. 401815-98-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyridine ring substituted with a fluorine atom and a boronic acid moiety, which allows it to participate in various chemical reactions, particularly in the synthesis of pharmaceutical compounds. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- Chemical Formula : CHBNO

- Molecular Weight : 158.92 g/mol

- Melting Point : Not specified

- Solubility : Soluble in water and organic solvents

The presence of the fluorine atom enhances the compound's metabolic stability and membrane permeability, which are critical factors for drug development.

The biological activity of this compound is largely attributed to its ability to form stable complexes with diols, which is essential for its role as a pharmacological agent. The boronic acid group can reversibly bind to diols in biological systems, influencing various biochemical pathways . Additionally, the fluorine substitution can improve binding affinity to biological targets, making this compound a promising candidate for drug design aimed at treating diseases like cancer and Alzheimer's disease.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of boronic acids have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to selectively target cancer cells while sparing normal cells has been noted in several in vitro studies .

Case Study: Inhibition of Cancer Cell Lines

A study investigating the cytotoxic effects of various boronic acids, including this compound, demonstrated significant inhibition of renal cell carcinoma (RCC) lines that lack the von Hippel-Lindau (VHL) tumor suppressor gene. The results indicated that these compounds induced autophagy in VHL-deficient RCC cells, suggesting a mechanism for selective cytotoxicity .

Antibacterial and Antiviral Activity

Boronic acids are also recognized for their antibacterial and antiviral properties. Research indicates that this compound can inhibit certain bacterial strains by targeting β-lactamases, enzymes responsible for antibiotic resistance. This action is facilitated by the compound's ability to form covalent bonds with serine residues in these enzymes .

Comparative Activity Table

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Anticancer | Inhibits proteasome activity; induces autophagy |

| Boronic Acid Derivatives | Antibacterial | Inhibits β-lactamases through covalent bonding |

| Fulvestrant-Boronic Acid Conjugate | Anticancer | Improves bioavailability; targets estrogen receptors |

Synthetic Applications

The versatility of this compound extends beyond biological applications; it serves as a vital building block in organic synthesis. Its ability to undergo Suzuki-Miyaura coupling reactions facilitates the construction of complex organic molecules, which are essential in drug discovery and development .

Synthesis Methods

Several synthetic routes exist for producing this compound:

- Borylation Reactions : Utilizing transition metal catalysts like palladium.

- Cross-Coupling Reactions : Involving aryl halides and boron reagents.

These methods highlight the compound's utility in generating diverse chemical entities with potential therapeutic applications.

Eigenschaften

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHSESYLMZVXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381406 | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458532-97-3 | |

| Record name | (3-Fluoropyridin-4-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.